molecular formula C6H15NO2 B092653 N-Ethyldiethanolamine CAS No. 139-87-7

N-Ethyldiethanolamine

Cat. No. B092653
CAS RN: 139-87-7
M. Wt: 133.19 g/mol
InChI Key: AKNUHUCEWALCOI-UHFFFAOYSA-N
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Description

N-Ethyldiethanolamine (EDEA) is a secondary amine and an ethanolamine derivative where an ethyl group is linked to the nitrogen atom of diethanolamine. It is structurally related to N-methyldiethanolamine (MDEA) and other ethanolamine derivatives, which are commonly used in various industrial and chemical processes. Although the provided papers do not directly discuss N-Ethyldiethanolamine, they provide insights into the chemistry of related compounds, which can be extrapolated to understand the properties and reactions of EDEA.

Synthesis Analysis

The synthesis of ethanolamine derivatives typically involves the reaction of ethylene oxide with amines. For instance, the preparation of N-methyldiethanolamine is achieved by condensing ethylene oxide with aqueous methylamine under optimal conditions to avoid contamination by higher homologues . This method could be adapted for the synthesis of EDEA by using ethylamine instead of methylamine.

Molecular Structure Analysis

The molecular structure of ethanolamine derivatives is characterized by the presence of hydroxyl groups attached to the ethylene chain and the substitution of the nitrogen atom. In the case of EDEA, the nitrogen atom would be substituted with an ethyl group. The molecular structures of related compounds have been determined using various spectroscopic techniques such as IR, ^1H NMR, ^13C NMR, and MS .

Chemical Reactions Analysis

Ethanolamine derivatives participate in various chemical reactions. For example, N-methyldiethanolamine can react with halides to form quaternary ammonium salts . Similarly, EDEA could undergo reactions with acylating agents or alkylating agents to form corresponding amides or quaternary ammonium compounds. Additionally, the presence of hydroxyl groups in EDEA would allow for reactions typical of alcohols, such as esterification and etherification.

Physical and Chemical Properties Analysis

The physical and chemical properties of EDEA can be inferred from related compounds. Secondary amines like EDEA are known for their ability to capture CO2, with kinetics that are influenced by the structure of the amine . The presence of hydroxyl groups also suggests that EDEA would be soluble in water and could participate in hydrogen bonding, affecting its boiling point and melting point. The reactivity of EDEA with nitrosating agents could lead to the formation of N-nitrosamines, which are of concern due to their carcinogenic potential .

Relevant Case Studies

While there are no direct case studies on EDEA, studies on similar compounds provide valuable insights. For instance, the determination of N-nitrosodiethanolamine in personal care products highlights the importance of monitoring potential carcinogens in consumer goods . The microsome-mediated oxidation of N-nitrosodiethanolamine illustrates the metabolic pathways and potential toxicity of nitrosamine derivatives . These studies underscore the significance of understanding the chemistry and toxicology of ethanolamine derivatives, including EDEA.

Scientific Research Applications

  • Analytical Chemistry : EDEA is used in analytical methods for determining hydrolysis products of mustard gas in urine, demonstrating its importance in toxicology and forensic science. It's optimized for gas chromatography-mass spectrometry, showing good recovery and precision (Kenar & Alp, 2010).

  • Cosmetics and Personal Care Products : Research includes the determination of N-nitrosodiethanolamine (a related compound) in shampoos and skin creams, showcasing EDEA's relevance in consumer product safety (Telling & Dunnett, 1981).

  • Polymer Science : EDEA is explored as a solvolytic agent for poly(ethylene terephthalate) and evaluated as an epoxy resin hardener, highlighting its application in materials science and engineering (Spychaj et al., 2004).

  • Physical Chemistry : Studies on the densities and viscosities of ethanolamines, including EDEA, provide fundamental physical property data crucial for various chemical processes and product formulations (Diguilio et al., 1992).

  • Carbon Capture and Environmental Applications : EDEA is investigated in the context of CO2 capture, comparing its efficacy with other amines. This research is vital for environmental protection and industrial processes (Sutar et al., 2012).

  • Chemical Warfare Agent Analysis : EDEA is identified as a hydrolysis product of nitrogen mustards, and its determination in biological samples is critical for defense and public safety applications (Ohsawa & Seto, 2006).

Safety And Hazards

N-Ethyldiethanolamine is flammable. Containers may explode when heated. Vapors may form explosive mixtures with air. Vapors may travel to the source of ignition and flash back. The product causes burns of eyes, skin, and mucous membranes .

properties

IUPAC Name

2-[ethyl(2-hydroxyethyl)amino]ethanol
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InChI

InChI=1S/C6H15NO2/c1-2-7(3-5-8)4-6-9/h8-9H,2-6H2,1H3
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InChI Key

AKNUHUCEWALCOI-UHFFFAOYSA-N
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Canonical SMILES

CCN(CCO)CCO
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Molecular Formula

C6H15NO2
Record name ETHYLDIETHANOLAMINE
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DSSTOX Substance ID

DTXSID8041955
Record name Ethyl diethanolamine
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Molecular Weight

133.19 g/mol
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Physical Description

This is a chemical weapon precursor or chemical weapon impurity which is similar to methyldiethanolamine. See the chemical datasheet for methyldiethanolamine for more information., Water-white or yellow liquid with an amine odor; [HSDB] Light yellow liquid; [Sigma-Aldrich MSDS]
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Boiling Point

247 degc C
Record name ETHYLDIETHANOLAMINE
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Flash Point

208 °F (138 °C) (Open cup)
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Solubility

Very soluble in ethanol; slightly soluble in ethyl ether, In water, 1X10+6 mg/L at 25 °C (miscible)
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Density

1.0135 g/cu cm at 20 °C
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Vapor Pressure

0.00245 [mmHg]
Record name Ethyldiethanolamine
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Product Name

N-Ethyldiethanolamine

Color/Form

Water-white liquid, Yellow liquid

CAS RN

139-87-7
Record name ETHYLDIETHANOLAMINE
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Record name N-ETHYLDIETHANOLAMINE
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Melting Point

-50 °C
Record name ETHYLDIETHANOLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
280
Citations
RB Kanawade, PD Vaidya… - Industrial & …, 2016 - ACS Publications
… One such solvent showing great potential is the tertiary amine N-ethyldiethanolamine (EDEA). In this work, the reaction kinetics of the CO 2 -EDEA system in aqueous solutions (2–3 M) …
Number of citations: 10 pubs.acs.org
TT Teng, Y Maham, LG Hepler… - Journal of Chemical and …, 1994 - ACS Publications
Aqueous solutions of alkanolamines such as monoethanolamine (MEA), diethanolamine (DEA), AT-methyldiethanolamine (MDEA), di-2-propanolamine (DIP A), and bis [2-(…
Number of citations: 125 pubs.acs.org
GL Gresham, GS Groenewold… - Journal of mass …, 2000 - Wiley Online Library
… In the presence of water, HN-1 (bis(2-choroethyl)ethylamine), HN-2 and HN-3 undergo hydrolysis to form N-ethyldiethanolamine, N-methyldiethanolamine and triethanolamine (TEA), …
RM DiGuilio, RJ Lee, ST Schaeffer… - Journal of Chemical …, 1992 - ACS Publications
This paper reports the densities and viscosities of a series of ethanolamines consisting of monoethanolamlne, diethanolamine, triethanolamine, N-dhnethylethanolamlne, AZ, A/-…
Number of citations: 189 pubs.acs.org
RM DiGuilio, WL McGregor, AS Teja - Journal of Chemical and …, 1992 - ACS Publications
5. Conclusions The densities and viscosities of seven ethanolamlnes were measured at temperatures ranging from 298 to 470 K. A modification of the rough hard sphere model for the …
Number of citations: 36 pubs.acs.org
M Higa, Y Tagami, T Sata, K Matsusaki - Trans. Mat. Res. Soc. J, 1999 - mrs-j.org
… alcohol solution for 24h, a 1M 2,2-diethylaminoethanol alcohol solution for 48h, a lM N-ethyldiethanolamine alcohol solution for 240h and a 1 M triethanolamine alcohol solution for 480h…
Number of citations: 5 www.mrs-j.org
P Garg, A Purohit, VK Tak, DK Dubey - Journal of Chromatography A, 2009 - Elsevier
… N,N-Dialkylamino alcohols, N-methyldiethanolamine, N-ethyldiethanolamine and triethanolamine are the precursors of VX type nerve agents and three different nitrogen mustards …
Number of citations: 21 www.sciencedirect.com
C Wohlfarth, C Wohlfarth - Viscosity of Pure Organic Liquids and Binary …, 2017 - Springer
Viscosity of N-ethyldiethanolamine … Viscosity of N-ethyldiethanolamine … Viscosity of N-ethyldiethanolamine …
Number of citations: 0 link.springer.com
SW Lemire, DL Ashley… - Journal of analytical …, 2003 - academic.oup.com
… Multiple-reaction monitoring ion chromatogram of a strong cation exchange extract of a urine sample spike at 10 ng/mL with Nethyldiethanolamine (EDEA) and N-methydiethanolamine (…
Number of citations: 33 academic.oup.com
I Ohsawa, Y Seto - Journal of Chromatography A, 2006 - Elsevier
A method for determining N-ethyldiethanolamine (EDEA), N-methyldiethanolamine (MDEA) and triethanolamine (TEA), hydrolysis products of nitrogen mustards, in water, urine and …
Number of citations: 49 www.sciencedirect.com

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